molecular formula C37H67N7O8 B133347 Ternatin CAS No. 148619-41-4

Ternatin

Cat. No. B133347
M. Wt: 738 g/mol
InChI Key: ZMFVAIFXJWEOMH-PTPSPKLBSA-N
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Description

Ternatin is a compound that has been identified in various natural sources and has been the subject of multiple studies due to its diverse biological activities. It is known as a tetramethoxyflavone isolated from Egletes viscosa Less. and has been studied for its gastroprotective and antidiarrhoeal properties . Additionally, ternatin is a name given to a series of anthocyanins isolated from Clitoria ternatea flowers, which have unique structural features . Ternatin also refers to a highly methylated cyclic heptapeptide isolated from the mushroom Coriolus versicolor, which has shown inhibitory effects on fat accumulation in adipocytes . Furthermore, ternatin has been evaluated for its anti-inflammatory properties and its potential to suppress hyperglycemia and hepatic fatty acid synthesis in diabetic mice .

Synthesis Analysis

The synthesis of ternatin, particularly the cyclic peptide variant from Coriolus versicolor, has been explored through solid-phase peptide synthesis. The structural elucidation was achieved by comparing the spectroscopic data of the natural product with synthetic stereoisomers . The importance of the backbone conformation of (-)-ternatin in its biological activity has also been studied, revealing that the beta-turn structure is crucial for its potent fat-accumulation inhibitory effect .

Molecular Structure Analysis

Ternatin's molecular structure varies depending on the source and type of ternatin being referred to. For the tetramethoxyflavone variant, the structure is characterized by multiple methoxy groups attached to a flavone backbone . In the case of anthocyanins from Clitoria ternatea, ternatins are characterized by delphinidin with various glucose and p-coumaric acid side chains . The cyclic peptide variant of ternatin has a complex structure with multiple N-methylated amino acids forming a cyclic heptapeptide .

Chemical Reactions Analysis

The chemical reactivity of ternatin has been explored in the context of its biological activities. For instance, the antiperoxidative property of ternatin against lipid peroxidation has been demonstrated using various test models, suggesting its potential for controlling lipid peroxide-mediated pathologies . The interaction of ternatin with the translation elongation factor-1A ternary complex has also been studied, showing that ternatin and its synthetic variants can target this complex, affecting protein synthesis in cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of ternatin contribute to its biological activities. Its solubility, stability, and ability to interact with biological membranes and proteins are essential for its gastroprotective, antidiarrhoeal, anti-inflammatory, and antiperoxidative effects . The intramolecular stacking observed in the anthocyanin ternatins affects their solubility and stability in solution . The cyclic peptide variant's conformational features, such as the beta-turn structure, are critical for its bioactivity, particularly its fat-accumulation inhibitory activity .

Scientific Research Applications

Anti-Diabetic and Anti-Obesity Properties

Ternatin, a cyclic peptide from Coriolus versicolor, exhibits notable effects on obesity and diabetes. Studies have shown its potential in reducing hyperglycemia and suppressing hepatic fatty acid synthesis, particularly in diabetic mice models. This indicates ternatin's capacity to influence metabolic pathways related to diabetes and obesity (Kobayashi et al., 2012). Additionally, ternatin and its derivatives have been studied for their inhibitory effect on fat accumulation in adipocytes, suggesting a role in managing obesity (Ito et al., 2009).

Anti-Inflammatory and Immunomodulatory Effects

Ternatin demonstrates significant anti-inflammatory properties. It has been shown to inhibit neutrophil migration and modulate macrophage function, suggesting a potential role in treating inflammatory conditions (Rao et al., 2003). Furthermore, studies have indicated its efficacy in reducing anaphylactic reactions and managing inflammatory responses in asthma and other allergic conditions (Souza et al., 1992).

Hepatoprotective Effects

Research has identified ternatin's protective effects against liver injury. Studies involving models of chemically induced liver damage have shown that ternatin can significantly inhibit harmful enzymatic activity and histological changes in the liver, suggesting its potential as a hepatoprotective agent (Rao et al., 1994).

Antithrombotic and Antioxidant Activities

Ternatin exhibits notable antithrombotic activity, as demonstrated in studies involving mouse models of induced thrombosis. Its ability to inhibit platelet aggregation and prevent thrombotic complications underlines its potential therapeutic application in cardiovascular diseases (Souza et al., 1994). Moreover, its antioxidant properties, particularly in inhibiting lipid peroxidation, suggest a role in managing oxidative stress-related disorders (Souza et al., 1997).

Gastrointestinal and Antidiarrheal Properties

Ternatin has been investigated for its gastroprotective and antidiarrheal properties, showing effectiveness in reducing gastric lesions and inhibiting intestinal motility and fluid accumulation. This points to its potential application in treating gastrointestinal disorders (Rao et al., 1997).

Molecular and Synthetic Studies

Various studies have focused on the molecular structure, synthesis, and evaluation of ternatin and its derivatives. These investigations are crucial for understanding its mechanism of action and for the development of molecular probes and therapeutic applications (Kawazoe et al., 2014).

Future Directions

Ternatin and its improved synthetic variants have shown potential in cancer treatment, with up to 500-fold greater potency than Ternatin itself . This suggests a promising future direction for the development of new drugs based on Ternatin and its variants.

properties

IUPAC Name

15-butan-2-yl-18-(1-hydroxy-2-methylpropyl)-1,3,4,10,12,13,21-heptamethyl-6,9-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67N7O8/c1-16-22(8)28-37(52)43(14)25(11)35(50)44(15)27(18-20(4)5)32(47)38-26(17-19(2)3)36(51)42(13)24(10)34(49)41(12)23(9)31(46)40-29(33(48)39-28)30(45)21(6)7/h19-30,45H,16-18H2,1-15H3,(H,38,47)(H,39,48)(H,40,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFVAIFXJWEOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ternatin heptapeptide

CAS RN

148619-41-4
Record name Ternatin heptapeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148619414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ternatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,470
Citations
N Terahara, N Saito, T Honda, K Toki, Y Osajima - Tetrahedron letters, 1990 - Elsevier
… ternatin Dl was determined first as 2 (Figure 2)'. This paper reports the structure elucidation of ternatin … signal patterns as observed in ternatin Dl (z)*. Especially, in the lH-NMR …
Number of citations: 80 www.sciencedirect.com
AP Nugraha, D Rahmadhani… - Journal of Advanced …, 2021 - ncbi.nlm.nih.gov
… Meanwhile, anthocyanin and ternatin are the active … to investigate anthocyanin and ternatin as active compounds in C. … to analyze anthocyanin and ternatin as active compounds in C. …
Number of citations: 26 www.ncbi.nlm.nih.gov
N Terahara, N Saito, T Honda, K Toki, Y Osajima - Tetrahedron letters, 1989 - Elsevier
Ternatins extracted from blue petals of the butterfly pea, Clitoria ternatea. were composed of the six major anthocyanins (T-Al-D21 and showed high stability in neutral aqueous solution1…
Number of citations: 42 www.sciencedirect.com
V Nair, WY Bang, E Schreckinger… - Journal of Agricultural …, 2015 - ACS Publications
Twelve phenolic metabolites (nine ternatin anthocyanins and three glycosylated quercetins) … ternatin class. Extracts were fractionated in fractions containing flavonols (F3) and ternatin …
Number of citations: 116 pubs.acs.org
VSN Rao, FA Santos, TT Sobreira, MF Souza… - Planta …, 1997 - thieme-connect.com
… ternatin, a tetramethoxyflavone isolated from Egletes viscosa Less. The gastroprotective function of ternatin … oil in mice were significantly inhibited by ternatin. Furthermore, the flavonoid …
Number of citations: 201 www.thieme-connect.com
MF Souza, VSN Rao, ER Silveira - Phytomedicine, 1997 - Elsevier
… in ternatin (25 and 50mg/kg ip) pretreated mice in a dose dependent way. Also, ternatin at a … These observations provide in vivo evidence of an antiperoxidative property of ternatin and …
Number of citations: 50 www.sciencedirect.com
LH Briggs, RH Locker - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… Since ternatin has dyeing properties on mordanted wool it … must be at C,,,, and ternatin may be formulated as (VII). This … On the other hand, it is more acidic than ternatin, dissolving in …
Number of citations: 44 pubs.rsc.org
K Shimokawa, I Mashima, A Asai, K Yamada, M Kita… - Tetrahedron letters, 2006 - Elsevier
… that of ternatin, which … ternatin was previously described as d-form,9, 11 but its X-ray crystal structure has suggested d-allo-form.9, 12 Furthermore, the sign of optical rotation of ternatin …
Number of citations: 34 www.sciencedirect.com
M Ito, J Ito, H Kitazawa, K Shimamura, T Fukami… - Peptides, 2009 - Elsevier
… Intriguingly, (−)-ternatin also inhibited … −)-ternatin are shared by adipocytes and liver. Although the target molecule of (−)-ternatin remains unknown, our data suggest that (−)-ternatin and …
Number of citations: 32 www.sciencedirect.com
N Terahara, K Toki, N Saito, T Honda… - Journal of Natural …, 1998 - ACS Publications
… , namely ternatin A series with -G and -G, ternatin B series with -G and −C, and ternatin D … 3‘,5‘-side chain's terminals such as an order of ternatin A series > B series > D series, which …
Number of citations: 109 pubs.acs.org

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